molecular formula C7H11ClN2O2S B1428183 Ethyl 2-(2-aminothiazol-5-yl)acetate hydrochloride CAS No. 383672-45-5

Ethyl 2-(2-aminothiazol-5-yl)acetate hydrochloride

Cat. No. B1428183
CAS RN: 383672-45-5
M. Wt: 222.69 g/mol
InChI Key: MIKQSZRCXKHUEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(2-aminothiazol-5-yl)acetate hydrochloride is a chemical compound with the CAS number 62557-32-8 . It has a molecular weight of 187.24 and its IUPAC name is ethyl 2-(2-amino-1H-1lambda3-thiazol-5-yl)acetate .


Molecular Structure Analysis

The molecular formula of Ethyl 2-(2-aminothiazol-5-yl)acetate hydrochloride is C7H11ClN2O2S . Its average mass is 222.692 Da and its monoisotopic mass is 222.022980 Da .


Physical And Chemical Properties Analysis

Ethyl 2-(2-aminothiazol-5-yl)acetate hydrochloride is a solid at room temperature . It has a predicted boiling point of 318.5±17.0 °C and a predicted density of 1.295±0.06 g/cm3 .

Scientific Research Applications

Anticancer Activity

Ethyl 2-(2-aminothiazol-5-yl)acetate hydrochloride: is utilized as an intermediate in the synthesis of thiazoloquinazoline derivatives. These derivatives are known for their potent selective inhibition of aurora A and B kinases, which are crucial targets in cancer therapy . The inhibition of these kinases disrupts cell division and can lead to the death of cancer cells, making this compound valuable in the development of new anticancer drugs.

Antimicrobial and Antibacterial Properties

Thiazole derivatives, including Ethyl 2-(2-aminothiazol-5-yl)acetate hydrochloride , exhibit significant antimicrobial and antibacterial activities . They have been used to develop new compounds that can act as effective treatments against various bacterial infections, contributing to the field of antibiotics.

Antifungal Applications

The compound’s derivatives have also been tested for antifungal activities. This is particularly important in the development of new antifungal agents that can be used to treat fungal infections, which are becoming increasingly resistant to existing medications .

Anti-Inflammatory and Analgesic Effects

Research has indicated that thiazole derivatives can exhibit anti-inflammatory and analgesic properties . This makes Ethyl 2-(2-aminothiazol-5-yl)acetate hydrochloride a potential starting point for the development of new anti-inflammatory drugs that could help manage pain and inflammation in various medical conditions.

Neuroprotective Potential

The neuroprotective potential of thiazole derivatives is another area of interest. These compounds can play a role in the synthesis of drugs that protect nerve cells from damage, which is beneficial in the treatment of neurodegenerative diseases .

Role in Metabolism and Vitamin Synthesis

Interestingly, thiazole is a core component of Vitamin B1 (thiamine), which is essential for energy metabolism and normal nervous system function . As such, Ethyl 2-(2-aminothiazol-5-yl)acetate hydrochloride could be explored for its role in the synthesis of vitamin analogs or derivatives that might have enhanced bioavailability or efficacy.

Safety and Hazards

This compound has a GHS07 pictogram and its signal word is "Warning" . The hazard statements include H302 . Precautionary statements include P280, P305, P338, P351 .

Future Directions

As an intermediate used to synthesize thiazoloquinazoline derivatives, Ethyl 2-(2-aminothiazol-5-yl)acetate hydrochloride could play a role in the development of potent selective aurora A and B kinase inhibitors . These inhibitors have potential applications in cancer treatment, making this compound an interesting subject for future research.

Mechanism of Action

Target of Action

Ethyl 2-(2-aminothiazol-5-yl)acetate hydrochloride primarily targets cyclin-dependent kinase 5 (CDK5) and aurora A and B kinases . CDK5 plays a crucial role in neuronal development and function, while aurora kinases are essential for cell division.

Mode of Action

This compound acts as a potent inhibitor of its primary targets . It binds to these kinases, thereby inhibiting their activity. This interaction leads to changes in the cellular processes controlled by these kinases.

Biochemical Pathways

The inhibition of CDK5 can affect various biochemical pathways related to neuronal development and function . Similarly, the inhibition of aurora kinases disrupts the cell division process , particularly mitosis .

Result of Action

The molecular and cellular effects of this compound’s action depend on its targets. Inhibition of CDK5 can potentially alter neuronal functions , while blocking aurora kinases can disrupt cell division , leading to cell death.

properties

IUPAC Name

ethyl 2-(2-amino-1,3-thiazol-5-yl)acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S.ClH/c1-2-11-6(10)3-5-4-9-7(8)12-5;/h4H,2-3H2,1H3,(H2,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIKQSZRCXKHUEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CN=C(S1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70744282
Record name Ethyl (2-amino-1,3-thiazol-5-yl)acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70744282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-aminothiazol-5-yl)acetate hydrochloride

CAS RN

383672-45-5
Record name Ethyl (2-amino-1,3-thiazol-5-yl)acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70744282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(2-aminothiazol-5-yl)acetate hydrochloride
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(2-aminothiazol-5-yl)acetate hydrochloride
Reactant of Route 3
Reactant of Route 3
Ethyl 2-(2-aminothiazol-5-yl)acetate hydrochloride
Reactant of Route 4
Reactant of Route 4
Ethyl 2-(2-aminothiazol-5-yl)acetate hydrochloride
Reactant of Route 5
Ethyl 2-(2-aminothiazol-5-yl)acetate hydrochloride
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Ethyl 2-(2-aminothiazol-5-yl)acetate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.